molecular formula C7H3F3N4O3 B13013644 7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13013644
M. Wt: 248.12 g/mol
InChI Key: GOAKUQGGAWKZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a fluorinated heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate (DEEM) in glacial acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, such as improved reaction times, yields, and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This compound’s specific interactions with molecular targets, such as CDK2, make it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C7H3F3N4O3

Molecular Weight

248.12 g/mol

IUPAC Name

7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H3F3N4O3/c8-7(9,10)5-12-6-11-1-2(4(16)17)3(15)14(6)13-5/h1H,(H,16,17)(H,11,12,13)

InChI Key

GOAKUQGGAWKZHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.